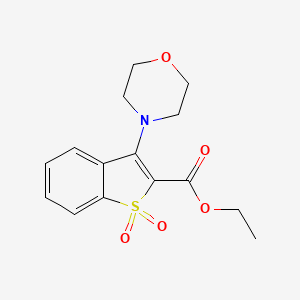

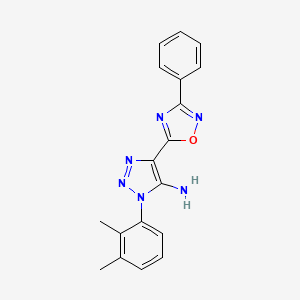

![molecular formula C20H22N4O B2895116 3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 868153-14-4](/img/structure/B2895116.png)

3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Glucosidase Inhibitors and Antioxidant Activity

- A study by Özil et al. (2018) describes the synthesis of 2-(aryl)-6-morpholin-4-yl-1H-benzimidazole derivatives, closely related to your compound of interest. These compounds were found to have in vitro antioxidant activities and were potent α-glucosidase inhibitors, suggesting potential applications in treating diabetes and oxidative stress-related conditions (Özil, Cansu Parlak, & Baltaş, 2018).

Antimicrobial Activity

- In another study, Badawey and Gohar (1992) synthesized pyrido[1,2-a]benzimidazole derivatives, including morpholino-acetyloxy and tosyloxy analogs. These compounds exhibited in vitro antimicrobial activity, demonstrating their potential in developing new antimicrobial agents (Badawey & Gohar, 1992).

Renin Inhibition for Cardiovascular Diseases

- Imaeda et al. (2016) discovered a benzimidazole derivative, TAK-272, with morpholine structural elements, which acts as a potent and orally active renin inhibitor. This has implications in treating hypertension and cardiovascular/renal diseases (Imaeda et al., 2016).

Antifungal Applications

- A 2015 study by Qu et al. on benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moieties showed significant antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum. This suggests potential use in agricultural or pharmaceutical antifungal products (Qu, Fubo Li, & Xing, 2015).

Anti-inflammatory Activity

- Rathore et al. (2017) synthesized benzimidazole derivatives bearing morpholine rings, exhibiting anti-inflammatory activities. These compounds were particularly effective in the carrageenan-induced rat paw edema test, indicating potential therapeutic applications in treating inflammatory diseases (Rathore et al., 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-3-6-15-14(2)16(13-21)19-22-17-7-4-5-8-18(17)24(19)20(15)23-9-11-25-12-10-23/h4-5,7-8H,3,6,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRTVEISQPXMEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-{[3-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2895034.png)

![N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B2895037.png)

![8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2895038.png)

![N-[(4-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2895046.png)

![3-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2895049.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2895051.png)